molecular formula C14H28N2O2 B11714268 rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate CAS No. 2307757-45-3

rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate

Cat. No.: B11714268
CAS No.: 2307757-45-3
M. Wt: 256.38 g/mol
InChI Key: VWRKQRQSRQLHAK-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H28N2O2 It is a carbamate derivative, characterized by the presence of a pyrrolidine ring substituted with a neopentyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Neopentyl Group: The neopentyl group is introduced via alkylation reactions using suitable alkylating agents.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the neopentyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the carbamate moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the carbamate moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of neopentyl alcohol or neopentyl ketone derivatives.

    Reduction: Formation of reduced pyrrolidine or carbamate derivatives.

    Substitution: Formation of substituted pyrrolidine or carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Modification: It can be used to modify proteins through carbamate formation.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may find applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring and neopentyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-[(3R,4S)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Comparison:

  • Structural Differences: The similar compounds listed above differ in the substituents on the pyrrolidine ring, which can significantly affect their chemical properties and biological activities.
  • Uniqueness: rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic effects.

Properties

CAS No.

2307757-45-3

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17)

InChI Key

VWRKQRQSRQLHAK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)CC1CNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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